![molecular formula C17H14N4O4S2 B2457658 2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040665-29-9](/img/structure/B2457658.png)

2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

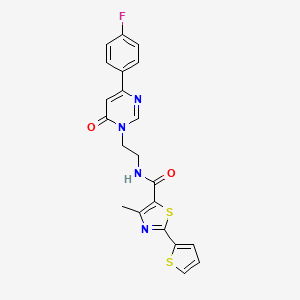

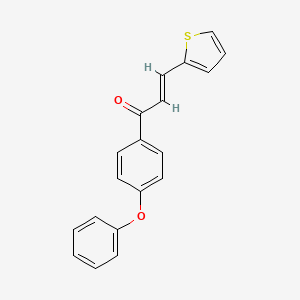

The compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-4(3H)-one core, a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group . These functional groups suggest that the compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The exact structure would need to be confirmed by techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the thioxopyrimidine core might undergo reactions typical of sulfur-containing heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Typically, properties such as solubility, boiling point, and melting point would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

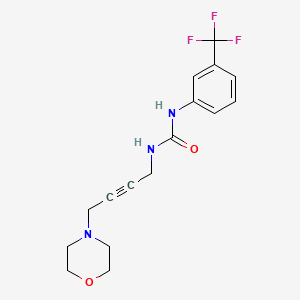

Synthesis and Biological Activity

Thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives are synthesized through various chemical reactions, including one-pot multi-component reactions, microwave-assisted synthesis, and cyclocondensation processes. These compounds exhibit significant biological activities, such as antimicrobial, antiproliferative, and antioxidant activities. For example, derivatives containing the thieno[d]pyrimidine moiety have shown promising results against both gram-positive and gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015). Similarly, new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones synthesized via base-catalyzed reactions displayed antiproliferative activity against human breast cancer cell lines, suggesting their use in cancer research (Atapour-Mashhad et al., 2017).

Antioxidant Properties

The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been investigated, showing significant radical scavenging activities. Compounds with electron-donating and withdrawing groups have demonstrated enhanced activity, highlighting the importance of structural modifications in designing effective antioxidants (Kotaiah et al., 2012).

Antimicrobial and Anti-Proliferative Activities

Some derivatives, particularly those linked with 1,3,4-oxadiazole, exhibit both antimicrobial and anti-proliferative activities, targeting various bacterial strains and cancer cell lines. These findings underscore the dual therapeutic potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in treating infections and cancer (Al-Wahaibi et al., 2021).

Insecticidal and Antibacterial Potential

Research on pyrimidine linked heterocyclics synthesized via microwave irradiative cyclocondensation has revealed their insecticidal and antibacterial potential. This indicates a broader scope of application in agriculture and pharmaceuticals, offering new avenues for the development of pest control agents and antibacterial drugs (Deohate & Palaspagar, 2020).

Anti-Angiogenic and Vascular-Targeting Activities

Thieno[2,3-d]pyrimidin-4(3H)-ones with specific structural modifications have shown significant anti-angiogenic and vascular-targeting activities, suggesting their potential in developing anticancer drugs that inhibit tumor growth by targeting blood vessels (Gold et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

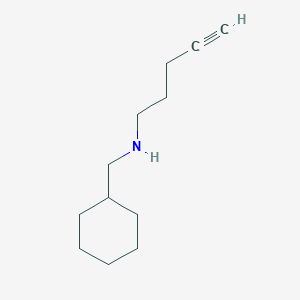

The primary targets of the compound are currently unknown. The compound belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which have been found to exhibit various types of pharmacological activity

Mode of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that they may interact with bacterial proteins or enzymes to inhibit their function.

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Given the antimicrobial activity of similar compounds , it’s possible that this compound may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or DNA replication.

Pharmacokinetics

The compound is soluble in phosphate buffer, ph 71 (030 mM), and in ethanol , which suggests that it may have good bioavailability

Result of Action

Similar compounds have shown antimicrobial activity against pseudomonas aeruginosa , suggesting that this compound may also have antimicrobial effects.

Eigenschaften

IUPAC Name |

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S2/c1-23-9-3-4-10(12(7-9)24-2)15-19-13(25-21-15)8-27-17-18-11-5-6-26-14(11)16(22)20-17/h3-7H,8H2,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXOKVLVILIIEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3)SC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2457575.png)

![(2Z)-2-[(3-fluorophenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2457576.png)

![N-cyclohexyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2457582.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2457589.png)

![1-(3,4-dimethylphenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2457593.png)

![2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2457596.png)

![N-(4-chlorophenyl)-4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2457598.png)